(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(4-丙基-1,2,3-噻二唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a 1,2,3-thiadiazole ring. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, and 1,2,3-thiadiazole rings. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s thermal stability .科学研究应用
抗惊厥活性
具有三唑和吡咯烷结构的化合物已被探索其抗惊厥活性。例如,Malik 等人(2014 年)合成了一系列新型化合物,并使用最大电休克 (MES) 测试评估了它们的抗惊厥活性,结果表明某些衍生物显示出有效的抗惊厥活性,与苯妥英等参考药物相比具有显着的保护指数。这提示了三唑和吡咯烷衍生物在开发新型抗癫痫药物中的潜在应用 Malik & Khan, 2014。
抗癌和抗菌剂
Katariya 等人(2021 年)研究了含有噁唑、吡唑啉和吡啶的新型生物活性杂环化合物,以了解其抗癌和抗菌活性。该研究强调了这些化合物在对抗癌细胞系和致病菌株方面的潜力,表明此类结构在设计新型治疗剂方面的多功能性 Katariya, Vennapu, & Shah, 2021。
抗病毒和抗肿瘤活性
Jilloju 等人(2021 年)的一项研究重点是合成三唑噻二嗪衍生物,展示了它们在体外对冠状病毒和肿瘤的良好活性。该研究提供了对细微结构修饰如何显着影响生物活性、潜在地指导靶向治疗开发的见解 Jilloju et al., 2021。
组胺 H3 受体拮抗剂
Swanson 等人(2009 年)探索了具有杂环核的小分子在人组胺 H3 受体上的亲和力,发现了几个具有高亲和力的化合物。这项研究强调了杂环化合物在开发针对中枢神经系统的药物中的潜力,包括治疗睡眠障碍和认知障碍 Swanson et al., 2009。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-14-10)12(19)17-6-4-9(8-17)18-7-5-13-15-18/h5,7,9H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDXPJFDHLFJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。